Piperidinyl pyrazole derivative 1
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Overview
Description
Piperidinyl pyrazole derivative 1 is a compound that features a combination of piperidine and pyrazole moieties. Piperidine is a six-membered heterocyclic structure containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidinyl pyrazole derivative 1 typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. For instance, the use of transition-metal catalysts, such as palladium or copper, can facilitate the formation of the pyrazole ring under milder conditions. Additionally, solid acid catalysts like amorphous carbon-supported sulfonic acid have been explored for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Piperidinyl pyrazole derivative 1 undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the piperidine and pyrazole rings
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted piperidinyl pyrazoles depending on the reagents used
Scientific Research Applications
Piperidinyl pyrazole derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of piperidinyl pyrazole derivative 1 involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperidinones and spiropiperidines.
Pyrazole derivatives: Compounds such as pyrazolopyridines and pyrazolones
Uniqueness: Piperidinyl pyrazole derivative 1 is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold for drug design and other applications .
Properties
Molecular Formula |
C28H27F2N3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(3R,4R)-3-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-(2-phenylethyl)piperidine |
InChI |
InChI=1S/C28H27F2N3/c29-23-10-6-21(7-11-23)26-19-33(16-14-20-4-2-1-3-5-20)17-15-25(26)28-18-27(31-32-28)22-8-12-24(30)13-9-22/h1-13,18,25-26H,14-17,19H2,(H,31,32)/t25-,26+/m1/s1 |
InChI Key |
HJPVPXYGXWGSIG-FTJBHMTQSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC(=NN2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC(C1C2=CC(=NN2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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